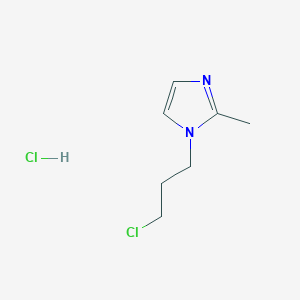

1-(3-Chloropropyl)-2-methyl-1H-imidazole hydrochloride

Descripción

Propiedades

IUPAC Name |

1-(3-chloropropyl)-2-methylimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2.ClH/c1-7-9-4-6-10(7)5-2-3-8;/h4,6H,2-3,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYRRSJOFJQLPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation Methods Analysis

General Synthetic Approach

The core strategy for preparing 1-(3-Chloropropyl)-2-methyl-1H-imidazole hydrochloride involves nucleophilic substitution where 2-methylimidazole acts as the nucleophile reacting with 3-chloropropyl chloride or related alkyl halides. The product is typically isolated as the hydrochloride salt for enhanced stability and ease of handling.

Specific Preparation Methodologies

Alkylation of 2-Methylimidazole with 3-Chloropropyl Chloride

- Reactants : 2-methylimidazole and 3-chloropropyl chloride

- Solvent : Commonly polar aprotic solvents such as acetonitrile or propionitrile are used to facilitate the reaction.

- Conditions : The reaction is typically carried out under reflux conditions with stirring, at temperatures ranging from 70–75°C.

- Base : A mild base (e.g., sodium carbonate or potassium carbonate) may be added to neutralize the hydrochloric acid formed and drive the reaction forward.

- Reaction Time : 3–5 hours to ensure complete conversion.

- Workup : After reaction completion, the mixture is cooled to precipitate the hydrochloride salt, which is then filtered, washed with brine, and dried.

This method is supported by analogous procedures for related imidazole derivatives where alkylation under controlled temperature and stirring yields high purity products.

Use of Sodium Sulfite and Ethylene Glycol Medium

A related synthetic approach described in patent literature for similar chloropropyl-imidazole intermediates involves:

- Reagents : 1-allylbenzimidazolyl-2-one, sodium sulfite, and 1-amido-3-bromopropane.

- Solvent : Ethylene glycol as the reaction medium.

- Conditions : Reaction temperature maintained at 35–40°C with stirring at 110–130 rpm.

- Addition : 1-amido-3-bromopropane added dropwise over 2–3 hours.

- Reaction Time : 4–5 hours post addition.

- Workup : The reaction mixture is poured into sodium chloride solution, extracted multiple times with cyclohexanol, dried over calcium oxide, and solvent evaporated to yield an oily intermediate.

- Further Processing : The oily intermediate is treated with phosphoric acid and propionitrile at 70–75°C for 3–4 hours, followed by solvent removal, cooling, filtration, washing with brine, and dehydration to isolate the hydrochloride salt.

Although this method is reported for benzimidazole derivatives, it illustrates the utility of controlled addition, mild temperatures, and extraction/purification steps that could be adapted for this compound synthesis.

Reaction Parameters and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 35–75°C | Lower temp for initial substitution; higher for salt formation |

| Reaction Time | 3–5 hours | Ensures complete alkylation and conversion |

| Stirring Speed | 110–130 rpm | Uniform mixing, especially in dropwise addition |

| Solvent | Ethylene glycol, propionitrile, acetonitrile | Solvent choice affects solubility and reaction rate |

| Base | Sodium carbonate, potassium carbonate | Neutralizes HCl formed, drives reaction forward |

| Extraction Solvent | Cyclohexanol | For intermediate purification |

| Drying Agent | Calcium oxide | Removes residual moisture |

Research Findings and Notes

- The alkylation reaction is sensitive to temperature and addition rate, with controlled dropwise addition of the alkyl halide improving yield and purity.

- Use of ethylene glycol and sodium sulfite medium reduces reaction temperature and time, enhancing yield in related benzimidazole systems, suggesting potential benefits for imidazole derivatives.

- The hydrochloride salt formation step is critical for isolating a stable, crystalline product suitable for pharmaceutical applications.

- Purification by extraction and drying with calcium oxide or similar agents is essential to remove impurities and residual solvents.

- The process benefits from moderate reaction temperatures and controlled stirring to avoid side reactions and decomposition.

Summary Table of Preparation Methods

| Step | Description | Conditions/Details | Outcome/Notes |

|---|---|---|---|

| 1. Alkylation | 2-Methylimidazole + 3-chloropropyl chloride | Reflux in acetonitrile or propionitrile, 70–75°C, 3–5 h | Formation of 1-(3-chloropropyl)-2-methylimidazole |

| 2. Neutralization & Salt Formation | Addition of base and HCl to form hydrochloride salt | Stirring, cooling to precipitate salt | Isolated hydrochloride salt, purified by filtration |

| 3. Extraction & Drying | Extraction with cyclohexanol; drying with CaO | Multiple extractions, drying agent to remove moisture | Purified intermediate or final product |

| 4. Optional Acid Treatment | Treatment with phosphoric acid and propionitrile | 70–75°C, 3–4 h, solvent removal, crystallization | Improved purity and crystallinity |

Análisis De Reacciones Químicas

1-(3-Chloropropyl)-2-methyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding imidazole and chloropropyl derivatives.

Common reagents used in these reactions include sodium hydroxide (NaOH) for hydrolysis, hydrogen peroxide (H2O2) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antimicrobial Activity

- The compound has been studied for its potential antimicrobial properties. Research indicates that derivatives of imidazole exhibit activity against a range of pathogens, making them suitable candidates for developing new antibiotics.

Anticancer Properties

- Various studies have explored the anticancer potential of imidazole derivatives. For instance, compounds similar to 1-(3-Chloropropyl)-2-methyl-1H-imidazole have shown promise in inhibiting tumor growth in preclinical models, particularly against breast and colon cancer cell lines.

Synthesis Pathways

The synthesis of 1-(3-Chloropropyl)-2-methyl-1H-imidazole hydrochloride typically involves:

- Reactions with Chloropropyl Derivatives : The introduction of the chloropropyl group can be achieved through nucleophilic substitution reactions, providing the necessary functional groups for biological activity.

Derivatives and Modifications

Research has also focused on modifying the imidazole structure to enhance efficacy or selectivity:

- Substituted Imidazoles : Variations with different substituents on the imidazole ring can lead to compounds with improved potency against specific targets.

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(3-Chloropropyl)-2-methyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Receptor Modulation: It can modulate the activity of various receptors, including those involved in signal transduction pathways, leading to altered cellular responses.

DNA Interaction: The compound can interact with DNA, causing changes in gene expression and cellular function.

These mechanisms are often exploited in the development of therapeutic agents and research tools.

Comparación Con Compuestos Similares

Structural and Physicochemical Comparisons

The following table summarizes key differences between 1-(3-chloropropyl)-2-methyl-1H-imidazole hydrochloride and analogous compounds:

Key Findings from Comparative Studies

Piperidine derivatives (e.g., 1-(3-chloropropyl)piperidine hydrochloride) exhibit higher basicity due to the saturated nitrogen ring, influencing solubility and binding affinity in drug candidates .

Biological Activity :

- Imidazole derivatives with nitro groups (e.g., 5-nitroimidazoles) show enhanced antiparasitic activity, but the 2-methyl substitution in the target compound may reduce metabolic instability compared to nitro analogs .

- Chloropropyl chain length impacts pharmacokinetics: 4-chlorobutyl analogs exhibit longer half-lives due to increased lipophilicity .

Synthetic Utility :

Actividad Biológica

1-(3-Chloropropyl)-2-methyl-1H-imidazole hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound has the following chemical characteristics:

- Molecular Formula : C7H12Cl2N2

- CAS Number : 136609-54-6

- Molecular Weight : 195.09 g/mol

These properties suggest that the compound may exhibit a range of biological activities due to its structural features.

Anticancer Properties

Research indicates that imidazole derivatives, including this compound, have significant anticancer properties. A study highlighted that imidazole compounds can induce apoptosis in various cancer cell lines, demonstrating their potential as anticancer agents. Specifically, compounds functionalized with imidazole rings have shown efficacy against colorectal and breast cancer cells, with IC50 values indicating potent cytotoxicity .

Antifungal Activity

The antifungal properties of imidazole compounds are well-documented. A related compound, 1H-imidazole hydrochloride, has been noted for its effectiveness against dermatophyte infections in guinea pigs. This suggests that this compound may also possess similar antifungal activity, warranting further investigation .

The mechanism by which imidazole compounds exert their biological effects often involves the inhibition of specific enzymes or modulation of receptor activity. The chloropropyl group may enhance the compound's ability to interact with biological targets, leading to alterations in cellular signaling pathways .

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Organism | IC50 Value | Reference |

|---|---|---|---|

| Anticancer | DLD-1 (Colorectal) | 57.4 μM | |

| Anticancer | MCF-7 (Breast) | 79.9 μM | |

| Antifungal | Guinea Pig | Efficacy shown |

Case Study 1: Anticancer Efficacy

In a study evaluating various imidazole derivatives, one compound demonstrated superior efficacy compared to cisplatin in inhibiting growth in MCF-7 cells. This study emphasizes the potential of imidazole derivatives as alternatives to traditional chemotherapeutics .

Case Study 2: Antifungal Application

A formulation containing a related imidazole compound was tested on guinea pigs for dermatophytosis treatment. The results showed high efficacy, supporting the hypothesis that imidazole derivatives can be effective antifungal agents .

Future Directions

Ongoing research is needed to fully elucidate the mechanisms of action and therapeutic potential of this compound. Future studies should focus on:

- In vivo studies to confirm efficacy and safety profiles.

- Structure-activity relationship (SAR) analyses to optimize the compound for better bioactivity.

- Exploration of combination therapies with existing anticancer and antifungal agents.

Q & A

Q. What are the recommended methods for synthesizing 1-(3-Chloropropyl)-2-methyl-1H-imidazole hydrochloride in a laboratory setting?

Synthesis typically involves nucleophilic substitution or alkylation reactions. For example:

- Step 1 : React 2-methylimidazole with 3-chloropropyl chloride in a polar aprotic solvent (e.g., DMF) under reflux conditions.

- Step 2 : Neutralize the product with HCl to form the hydrochloride salt.

- Characterization : Confirm purity via HPLC (≥95%) and structural identity using -NMR (e.g., δ 2.4 ppm for methyl groups) and IR spectroscopy (C-Cl stretch ~550 cm) .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid exposure to moisture, which may hydrolyze the chloropropyl group .

- Storage : Keep in a sealed glass container under inert gas (N) at 2–8°C. Monitor for discoloration or precipitate formation, indicating degradation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : -NMR to confirm substitution patterns (e.g., methyl group integration at δ 2.4 ppm).

- IR : Identify functional groups (e.g., C-Cl stretch).

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] at m/z 223.1 ± 0.5) .

Advanced Research Questions

Q. What strategies can resolve discrepancies in spectroscopic data during characterization?

- Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations).

- Controlled experiments : Repeat synthesis under anhydrous conditions to rule out hydrolysis artifacts.

- Collaborative analysis : Consult crystallography databases (e.g., Cambridge Structural Database) to validate structural assignments .

Q. How can computational chemistry optimize reaction conditions for synthesizing derivatives of this compound?

- Reaction path search : Use software like Gaussian or ORCA to model transition states and identify energy barriers.

- Solvent screening : Predict solvent effects on reaction kinetics via COSMO-RS simulations.

- Machine learning : Train models on existing reaction data to predict optimal catalysts or temperatures .

Q. What experimental design principles apply to studying its biological activity?

- Dose-response assays : Test cytotoxicity (e.g., IC) in cancer cell lines (e.g., HeLa) using MTT assays.

- Target validation : Perform molecular docking studies with proteins (e.g., kinases) to identify binding modes.

- Control groups : Include positive controls (e.g., cisplatin) and vehicle controls (DMSO) to ensure assay reliability .

Q. How can researchers address stability challenges during in vitro studies?

- Buffered solutions : Use phosphate-buffered saline (PBS) at pH 7.4 to minimize hydrolysis.

- Short-term assays : Limit exposure times (<24 hours) to prevent degradation.

- Analytical monitoring : Track compound integrity via LC-MS at regular intervals .

Data Contradiction Analysis

Q. How to interpret conflicting results in reaction yields across studies?

- Variable analysis : Compare solvent purity, catalyst loading, and temperature gradients.

- Reproducibility protocols : Adopt OPRD guidelines for reporting reaction conditions.

- Meta-analysis : Aggregate data from peer-reviewed journals (e.g., ACS Publications) to identify trends .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.